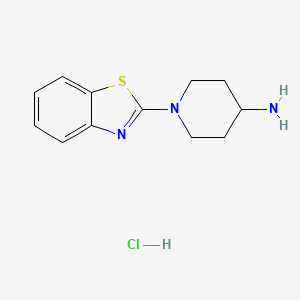

1-Benzothiazol-2-yl-piperidin-4-ylamine hydrochloride

Description

1-Benzothiazol-2-yl-piperidin-4-ylamine hydrochloride is a synthetic compound featuring a benzothiazole ring conjugated to a piperidine backbone, with an amine group at the 4-position of the piperidine. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or analytical applications. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation. Piperidine-based compounds are frequently utilized in drug design due to their conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S.ClH/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12;/h1-4,9H,5-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHLUWVSAYXJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC3=CC=CC=C3S2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671443 | |

| Record name | 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185319-33-8 | |

| Record name | 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Benzothiazol-2-yl-piperidin-4-ylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-Benzothiazol-2-yl-piperidin-4-ylamine hydrochloride has a unique structure that combines a benzothiazole moiety with a piperidine ring. This structural combination is believed to contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of 1-benzothiazol-2-yl-piperidin-4-ylamine hydrochloride can be categorized into several key areas:

1. Antiviral Activity

Research indicates that benzothiazole derivatives exhibit antiviral properties. A study on related compounds showed significant antiviral activity against various viruses, including HSV-1 and HCV, with some compounds achieving over 70% viral reduction in plaque assays . The mechanism often involves the inhibition of viral replication, potentially through interaction with viral proteins or host cell receptors.

2. Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . Specific analogs have shown IC50 values in the low micromolar range against different cancer cell lines.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in various biochemical pathways. For instance, it may act as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation pathways . Dual inhibition of these enzymes has shown promise in alleviating pain in animal models.

The mechanisms by which 1-benzothiazol-2-yl-piperidin-4-ylamine hydrochloride exerts its biological effects include:

- Binding to Target Proteins : The compound can bind to specific proteins involved in viral replication or cancer cell growth, inhibiting their function.

- Modulation of Signaling Pathways : It may influence various signaling pathways by interacting with receptors or enzymes, leading to altered cellular responses.

Research Findings

Recent studies have highlighted the potential of 1-benzothiazol-2-yl-piperidin-4-ylamine hydrochloride in various therapeutic contexts:

Case Studies

- Antiviral Efficacy : A study synthesized a series of benzothiazole derivatives, including 1-benzothiazol-2-yl-piperidin-4-ylamine hydrochloride, which were tested against HSV-1. The results indicated that certain derivatives could reduce viral load significantly compared to controls .

- Cancer Cell Line Studies : Research involving the compound showed promising results against human lung adenocarcinoma cells, where it inhibited cell growth effectively through apoptosis induction mechanisms .

Scientific Research Applications

The biological activity of 1-benzothiazol-2-yl-piperidin-4-ylamine hydrochloride can be categorized into several key areas:

Antiviral Activity

Research indicates that benzothiazole derivatives exhibit significant antiviral properties. For instance, studies have shown that related compounds can effectively inhibit viruses such as HSV-1 and HCV, with some achieving over 70% viral reduction in plaque assays. The mechanism often involves the inhibition of viral replication through interactions with viral proteins or host cell receptors .

Anticancer Potential

1-Benzothiazol-2-yl-piperidin-4-ylamine hydrochloride has been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific analogs have shown IC50 values in the low micromolar range against different cancer cell lines .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in pain and inflammation pathways, and dual inhibition has shown promise in alleviating pain in animal models .

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

Case Studies

- Antiviral Efficacy : A study synthesized a series of benzothiazole derivatives, including this compound, which were tested against HSV-1. The results indicated that certain derivatives could significantly reduce viral load compared to controls, demonstrating a promising antiviral profile .

- Cancer Cell Line Studies : Research involving the compound showed promising results against human lung adenocarcinoma cells. It effectively inhibited cell growth through mechanisms involving apoptosis induction .

Chemical Reactions Analysis

Amine Alkylation/Acylation

The primary amine on the piperidine ring undergoes:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkyl derivatives.

-

Acylation : Reacts with acetyl chloride in dichloromethane to produce N-acetylated derivatives.

Example reaction :

1-Benzothiazol-2-yl-piperidin-4-ylamine + Acetyl chloride → N-Acetyl-1-benzothiazol-2-yl-piperidin-4-ylamine

Analytical data for a related derivative :

| Property | Value |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.21 (s, 3H, CH₃), 4.94 (s, 2H, CH₂) |

| IR (cm⁻¹) | 3423 (NH), 1645 (C=O) |

| Elemental Analysis | C% 54.60; H% 3.82; N% 15.89 |

Benzothiazole Ring Modifications

The benzothiazole moiety participates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with aryl boronic acids to introduce substituents at the C6 position .

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Solvent | Dioxane | |

| Base | K₂CO₃ | |

| Yield | 60–78% |

CO₂ Cyclization

Under hydrosilane-mediated conditions , the compound reacts with CO₂ to form benzothiazolone derivatives :

1-Benzothiazol-2-yl-piperidin-4-ylamine + CO₂ → Benzothiazolone-piperidine hybrid

Key conditions :

-

Catalyst: 1-Butyl-3-methylimidazolium acetate ([Bmim][OAc])

-

Pressure: 0.5 MPa CO₂

-

Temperature: 60°C

Mechanistic Insights

-

Electron Effects : The benzothiazole’s electron-withdrawing nature enhances the nucleophilicity of the piperidine amine.

-

Steric Hindrance : Substituents on the piperidine ring influence reaction rates (e.g., N-alkylation proceeds slower with bulky groups).

Stability and Reactivity Trends

| Property | Observation | Source |

|---|---|---|

| Thermal Stability | Stable up to 250°C (decomposes) | |

| Solubility | Polar solvents (H₂O, EtOH) > DCM | |

| pH Sensitivity | Amine protonation below pH 5 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Hypothetical Functional Insights

Benzothiazole vs.

Piperidine Flexibility : Unlike memantine’s rigid adamantane structure, the piperidine ring in the target compound allows conformational adaptability, which could influence pharmacokinetics (e.g., blood-brain barrier penetration) .

Amine Basicity : The primary amine in memantine hydrochloride (pKa ~10.5) differs from the secondary/tertiary amines in other compounds, affecting solubility and ionization under physiological conditions .

Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn:

- Solubility : Hydrochloride salts generally exhibit high aqueous solubility. The benzothiazole ring may reduce solubility compared to hydroxylated analogs like 4-hydroxypiperidine hydrochloride .

- Stability : Benzothiazole derivatives are prone to photodegradation, unlike adamantane-based memantine, which is highly stable .

Preparation Methods

General Synthetic Route Overview

The synthesis of 1-Benzothiazol-2-yl-piperidin-4-ylamine hydrochloride typically involves the formation of the benzothiazole ring followed by its conjugation to the piperidin-4-ylamine moiety. The key starting materials are commonly 2-aminobenzenethiol and piperidin-4-amine or their derivatives. The reaction conditions, solvents, and purification techniques are critical to achieving high yield and purity.

Condensation Reaction Method

Description:

This method involves the condensation of 2-aminobenzenethiol with piperidin-4-amine under controlled heating conditions to form the benzothiazole ring fused to the piperidine structure.

| Parameter | Typical Conditions |

|---|---|

| Temperature | Moderate heating (e.g., 80–120 °C) |

| Solvent | Ethanol, dimethylformamide (DMF) |

| Reaction Time | Several hours (varies with conditions) |

| Purification | Recrystallization or chromatography |

Mechanism:

The condensation proceeds via nucleophilic attack of the amino group of piperidin-4-amine on the electrophilic carbon of 2-aminobenzenethiol, followed by ring closure forming the benzothiazole moiety. The hydrochloride salt is typically formed by treatment with hydrochloric acid during or after synthesis to improve stability and solubility.

- The reaction yield and purity are influenced by solvent polarity and temperature control.

- Polar solvents such as ethanol and DMF enhance solubility and reaction rate.

- Purification by recrystallization from ethanol or DMF yields white crystalline solids with good purity.

Purification and Characterization

- Recrystallization from polar solvents such as DMF or ethanol is standard.

- Chromatographic techniques (e.g., silica gel chromatography) may be employed for enhanced purity.

- The compound typically appears as a white crystalline solid.

- Exhibits good solubility in water, ethanol, and other polar solvents.

- Stable under normal laboratory conditions but sensitive to strong acids/bases that may cause decomposition.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation Reaction | 2-Aminobenzenethiol + Piperidin-4-amine | Heating (80–120 °C), ethanol or DMF solvent | Simple, direct synthesis, good yield | Requires careful temperature control |

| Michael Addition & Cyclization (Related) | Benzothiazol-2-yl-acetonitrile + amines | Basic conditions, reflux in dioxane | Versatile for benzothiazole derivatives | More complex, multi-step |

Research Data and Spectral Analysis

While specific spectral data for 1-Benzothiazol-2-yl-piperidin-4-ylamine hydrochloride are limited in open literature, analogous benzothiazole derivatives exhibit characteristic IR and NMR signals:

| Spectral Technique | Typical Observations for Benzothiazole Derivatives |

|---|---|

| IR | NH stretching bands near 3400 cm⁻¹, aromatic C-H around 2900 cm⁻¹ |

| ¹H NMR | Aromatic protons between δ 7.0–8.0 ppm, amino protons broad signals |

| ¹³C NMR | Aromatic carbons signals between δ 120–160 ppm |

These data support the structural confirmation of benzothiazole-containing compounds.

Additional Notes on Reaction Optimization

- Solvent choice affects both reaction rate and product solubility.

- Temperature must be optimized to balance reaction completion and avoid decomposition.

- Use of hydrochloric acid for salt formation improves compound stability and handling.

- Monitoring by thin-layer chromatography (TLC) is recommended to determine reaction completion.

Q & A

Q. Table 1: Representative Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Coupling | Benzothiazole-2-carboxylic acid, DCC, Piperidin-4-amine | 75–85 | ≥95% | |

| Cyclization | Reflux in EtOH, 72h | 68 | 92% | |

| Salt Formation | HCl (gas), Et₂O | 90 | 99% |

Basic: Which analytical techniques validate the structural integrity and purity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (MS) :

- ESI-MS in positive mode to confirm molecular ion peaks ([M+H]⁺ at m/z 279.8) .

Q. Table 2: Analytical Parameters

| Technique | Critical Parameters | Application | Reference |

|---|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | Structural confirmation | |

| HPLC | C18, 254 nm | Purity (>98%) | |

| ESI-MS | Positive ion mode | Molecular weight verification |

Advanced: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

Variability often arises from assay design or compound handling:

- Assay Optimization :

- Receptor Binding Assays : Standardize buffer pH (6.5–7.4) and ionic strength to ensure consistent receptor-ligand interactions .

- Cell-Based Assays : Use matched cell lines (e.g., HEK293 for GPCR studies) and control for passage number .

- Compound Stability :

- Test stability in DMSO stock solutions (avoid freeze-thaw cycles; store at -80°C) .

- Data Normalization :

- Include reference agonists/antagonists (e.g., 1 μM serotonin for 5-HT receptor studies) to calibrate activity .

Advanced: What strategies mitigate side reactions during synthesis?

Methodological Answer:

- Impurity Source :

- Byproduct Formation : Unreacted benzothiazole intermediates or over-alkylated piperidine derivatives .

- Mitigation Steps :

- Column Chromatography : Silica gel purification (hexane/EtOAc gradient) to remove polar impurities .

- Recrystallization : Use ethanol/water mixtures to isolate pure hydrochloride salt .

- Reaction Monitoring : TLC (Rf ~0.5 in 7:3 hexane/EtOAc) to track progress .

Advanced: How to analyze conflicting spectral data (e.g., NMR shifts) between studies?

Methodological Answer:

- Root Causes :

- Solvent polarity (DMSO vs. CDCl₃) or pH-dependent protonation states .

- Resolution Strategies :

Basic: What chemical properties influence its reactivity in biological systems?

Methodological Answer:

- Key Features :

- Amine Basicity : pKa ~8.5 (protonated in physiological pH, enhancing solubility) .

- Benzothiazole Rigidity : Planar structure facilitates π-π stacking with aromatic residues in enzyme active sites .

- Stability :

- Hydrochloride salt form prevents hygroscopicity but may degrade under strong basic conditions (pH >10) .

Advanced: How to design target-specific binding assays for this compound?

Methodological Answer:

- Target Identification :

- Molecular Docking : Use AutoDock Vina to predict affinity for kinases or GPCRs .

- Experimental Validation :

- Radioligand Displacement : Compete with ³H-labeled antagonists (e.g., ³H-spiperone for dopamine receptors) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD < 100 nM suggests high affinity) .

Q. Table 3: Example Binding Assay Conditions

| Target | Assay Type | Buffer | Incubation Time | Reference |

|---|---|---|---|---|

| 5-HT₃ Receptor | Radioligand | Tris-HCl, pH 7.4 | 60 min | |

| Kinase X | SPR | HEPES, 0.01% Tween-20 | 30 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.